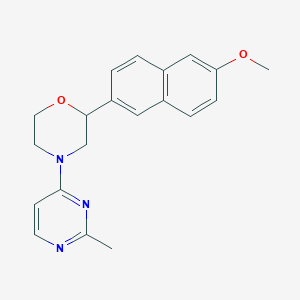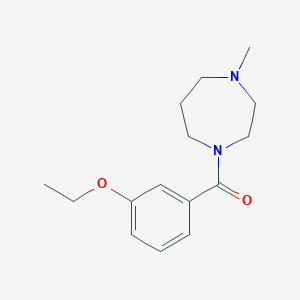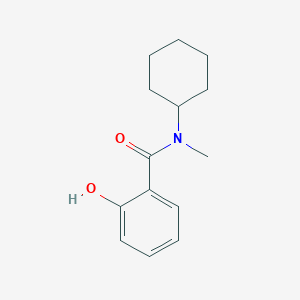![molecular formula C21H27N3O B5379201 N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has shown promise in the treatment of various B cell malignancies and autoimmune diseases.
作用机制
BTK is a key enzyme involved in the B cell receptor (BCR) signaling pathway, which plays a critical role in B cell activation and survival. Inhibition of BTK by N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide blocks downstream signaling events, leading to decreased B cell proliferation and survival. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to inhibit BTK-mediated activation of NF-κB and other transcription factors, which are critical for the survival of B cell malignancies.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. In preclinical models, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has demonstrated potent antitumor activity, with induction of apoptosis and inhibition of proliferation in B cells. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has shown favorable pharmacokinetic properties, with high oral bioavailability and long half-life.
实验室实验的优点和局限性
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for laboratory experiments, including its potent and selective inhibition of BTK, favorable pharmacokinetic properties, and demonstrated antitumor activity in preclinical models. However, there are also limitations to its use, including potential off-target effects and the need for further optimization of dosing and scheduling in clinical trials.
未来方向
There are several potential future directions for the development of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide and other BTK inhibitors. These include the exploration of combination therapies with other targeted agents, such as venetoclax and lenalidomide, as well as the investigation of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide in other B cell malignancies and autoimmune diseases. Furthermore, the development of biomarkers for patient selection and monitoring of response to therapy will be critical for the successful clinical development of BTK inhibitors.
合成方法
The synthesis of N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide involves several steps, including the reaction of 2-ethylphenol with 2-bromoethyl acetate to form the corresponding ester, which is then treated with 4-(2-methylphenyl)-1-piperazine to form the final product. The synthesis has been optimized for high yield and purity, and the compound has been extensively characterized by various analytical techniques.
科学研究应用
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has shown potent inhibition of BTK activity and induction of apoptosis in B cells. Furthermore, N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-9-5-6-10-19(18)22-21(25)16-23-12-14-24(15-13-23)20-11-7-4-8-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHNJBUWIZTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5379195.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
![N-(2,4-difluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379218.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![1-(2-chloro-4-fluorobenzoyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5379224.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylurea](/img/structure/B5379230.png)